Molecular Weight and Elemental Composition Differentiation from Phenylsulfonyl Analog
The target compound contains a pyridine ring in place of the phenyl ring of the comparator 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1797891-05-4). This results in a molecular formula of C17H16N2O4S (MW 344.4) vs. C18H17NO4S (MW 343.4) , corresponding to a net replacement of one carbon atom with one nitrogen atom. The additional nitrogen increases the hydrogen bond acceptor count (Lipinski HBA = 6 vs. 5 for the phenyl analog), which is predicted to enhance aqueous solubility and reduce membrane permeability relative to the comparator [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | C17H16N2O4S, MW 344.4, HBA = 6 |
| Comparator Or Baseline | 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one: C18H17NO4S, MW 343.4, HBA = 5 |
| Quantified Difference | ΔMW = +1.0 g/mol; ΔHBA = +1 |
| Conditions | Database-derived molecular properties (Chemsrc, SwissADME predictions) |
Why This Matters
The increased hydrogen bond acceptor count predicts improved solubility and potentially lower passive membrane permeability, which can influence both in vitro assay behavior and in vivo pharmacokinetics.
- [1] SwissADME. Hydrogen bond acceptor count predictions. Swiss Institute of Bioinformatics. Accessed May 2026. View Source
